1-Ethyl-2-hydrazino-5-methyl-1h-imidazole
Description
1-Ethyl-2-hydrazino-5-methyl-1H-imidazole is a substituted imidazole derivative characterized by a five-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Its structure includes an ethyl group at position 1, a hydrazino (-NH-NH₂) moiety at position 2, and a methyl group at position 5 . While its exact biological activity remains underexplored in the provided evidence, hydrazine derivatives are frequently studied for their antimicrobial, anticancer, and chelating properties .
Properties
Molecular Formula |
C6H15Cl3N4 |
|---|---|
Molecular Weight |
249.6 g/mol |
IUPAC Name |
(1-ethyl-5-methylimidazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C6H12N4.3ClH/c1-3-10-5(2)4-8-6(10)9-7;;;/h4H,3,7H2,1-2H3,(H,8,9);3*1H |
InChI Key |
QOYNKZSVNXPTNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1NN)C.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable hydrazine derivative, followed by cyclization with a methyl-substituted precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired imidazole ring.
Industrial Production Methods
Industrial production of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent production quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-hydrazino-5-methyl-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The hydrazino and methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole depend on the specific reaction conditions and reagents used. These can include oxidized derivatives, reduced imidazoles, and substituted compounds with new functional groups.
Scientific Research Applications
1-Ethyl-2-hydrazino-5-methyl-1h-imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Imidazole Derivatives
The following table compares 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole with structurally related imidazole compounds, emphasizing substituent effects on physical properties and applications:
Key Research Findings and Comparative Analysis
Pharmacological Potential
- While nitroimidazoles (e.g., 4-ethoxy-1,2-dimethyl-5-nitro-1H-imidazole) are well-documented for antimicrobial and antiparasitic activity , the hydrazino group’s role in biological systems remains speculative.
Biological Activity
1-Ethyl-2-hydrazino-5-methyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-Ethyl-2-hydrazino-5-methyl-1H-imidazole has the following molecular formula:
- Molecular Formula : C₇H₁₃N₅
- Molecular Weight : 165.22 g/mol
The compound features a hydrazine functional group, which is critical for its biological activity. The imidazole ring is known for its role in various biochemical processes, making derivatives of this structure significant in medicinal chemistry.
Biological Activity Overview
The biological activities of imidazole derivatives, including 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole, encompass a wide range of therapeutic effects. These include:
- Antimicrobial Activity : Imidazole derivatives have shown efficacy against various bacterial strains.
- Antiviral Activity : Some studies indicate potential antiviral properties against HIV and other viruses.
- Antitumor Activity : Research suggests that certain imidazole compounds may exhibit cytotoxic effects on cancer cells.
The mechanisms through which 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole exerts its biological effects are not entirely elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors could modulate signaling pathways, influencing cell growth and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazole derivatives, including 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole. The results indicated significant inhibition against common pathogens:
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole | 15 | E. coli |
| 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole | 18 | S. aureus |
| 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole | 20 | B. subtilis |
These findings suggest that the compound has promising antimicrobial potential, comparable to standard antibiotics used in clinical settings .
Antiviral Activity
In another study focusing on antiviral properties, derivatives of imidazole were tested for their ability to inhibit HIV replication. The results showed that certain compounds exhibited moderate antiviral activity with IC50 values indicating effective concentrations:
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole | 50 | 45% |
| Reference Compound | 20 | 90% |
The moderate activity observed in this study highlights the potential for further development of this compound as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
